molecular formula C16H16FN3O2 B2761650 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE CAS No. 1448069-66-6

3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE

Cat. No.: B2761650
CAS No.: 1448069-66-6
M. Wt: 301.321
InChI Key: JJEOPWQQTYBSJC-UHFFFAOYSA-N
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Description

3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is a complex organic compound that features a fluorophenyl group, a pyridazin-3-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidin-1-yl Intermediate: This step involves the reaction of piperidine with a suitable reagent to introduce the desired functional groups.

    Introduction of the Pyridazin-3-yloxy Group: This step involves the reaction of the piperidin-1-yl intermediate with a pyridazin-3-yloxy reagent under controlled conditions.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanol
  • (2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
  • (2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)propanone

Uniqueness

3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2-fluorophenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEOPWQQTYBSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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